molecular formula C17H21NO2S B2937788 8-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1798047-09-2

8-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2937788
CAS No.: 1798047-09-2
M. Wt: 303.42
InChI Key: BZSHKHCXAVNPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common approach involves the sulfonylation of 5,6,7,8-tetrahydronaphthalene followed by a series of cyclization reactions to form the bicyclic structure. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce different bicyclic amines or hydrocarbons.

Scientific Research Applications

8-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: Its stability and reactivity make it useful in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action for 8-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]oct-2-ene: Another bicyclic compound with a different ring structure and reactivity profile.

    Bicyclo[3.2.1]oct-2-ene: Similar in structure but lacking the sulfonyl group, leading to different chemical properties and applications.

Uniqueness

8-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its combination of a bicyclic core with a sulfonyl group, which imparts distinct reactivity and potential for diverse applications. This sets it apart from other bicyclic compounds that may not have the same functional groups or structural features.

Properties

IUPAC Name

8-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c19-21(20,18-15-6-3-7-16(18)10-9-15)17-11-8-13-4-1-2-5-14(13)12-17/h3,6,8,11-12,15-16H,1-2,4-5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSHKHCXAVNPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.